molecular formula C21H18ClN3O5 B298982 Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No. B298982
M. Wt: 427.8 g/mol
InChI Key: OPVSWHGRCRQCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate, also known as CEP, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of pyrrolopyrazoles and has been found to have potential applications in the field of drug discovery.

Mechanism of Action

Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate inhibits the activity of JNK and p38 MAPK by binding to the ATP-binding site of these enzymes. This leads to the inhibition of their kinase activity and subsequent downstream signaling pathways. The inhibition of these pathways has been found to have anti-inflammatory and anti-tumor effects.
Biochemical and physiological effects:
Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been found to have anti-inflammatory and anti-tumor effects in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in lab experiments is its specificity for JNK and p38 MAPK. This allows for the selective inhibition of these enzymes without affecting other signaling pathways. However, one limitation is its low solubility in aqueous solutions, which may affect its bioavailability in in vivo experiments.

Future Directions

1. Further optimization of the synthesis method to improve the yield and purity of Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate.
2. Investigation of the pharmacokinetics and pharmacodynamics of Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in animal models.
3. Evaluation of the efficacy of Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in the treatment of various diseases, such as cancer and inflammation.
4. Development of analogs of Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate with improved pharmacological properties.
5. Investigation of the potential side effects of Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate and its analogs.

Synthesis Methods

The synthesis of Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves the reaction of 4-chlorobenzaldehyde, 2-methoxybenzaldehyde, and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction proceeds through a one-pot, three-component condensation reaction and leads to the formation of Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate.

Scientific Research Applications

Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been found to have potential applications in the field of drug discovery. It has been shown to inhibit the activity of certain enzymes, such as JNK and p38 MAPK, which are involved in the regulation of cell growth and apoptosis. Inhibition of these enzymes has been linked to the treatment of various diseases, such as cancer and inflammation.

properties

Product Name

Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Molecular Formula

C21H18ClN3O5

Molecular Weight

427.8 g/mol

IUPAC Name

ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C21H18ClN3O5/c1-3-30-19(27)17-16-18(26)25(14-6-4-5-7-15(14)29-2)20(28)21(16,24-23-17)12-8-10-13(22)11-9-12/h4-11,16,24H,3H2,1-2H3

InChI Key

OPVSWHGRCRQCOW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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